Cas no 951573-18-5 (4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

4-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a specialized sulfonamide derivative with a tetrahydroquinoline core, offering potential utility in medicinal chemistry and pharmaceutical research. Its structure incorporates a brominated benzene sulfonamide group, which may enhance binding affinity in target interactions, particularly in enzyme inhibition studies. The butyl side chain and tetrahydroquinoline scaffold contribute to improved lipophilicity and metabolic stability, making it a candidate for probing structure-activity relationships. This compound is suitable for applications in drug discovery, particularly in the development of protease or kinase inhibitors. High purity and well-defined synthetic pathways ensure reproducibility for research purposes.
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
951573-18-5 structure
Product Name:4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:951573-18-5
MF:C19H21BrN2O3S
MW:437.35064291954
CID:6127464
PubChem ID:16927461
Update Time:2025-11-06

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-bromo-N-(1-butyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • 4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
    • 951573-18-5
    • AKOS001972388
    • F2385-0214
    • 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • Inchi: 1S/C19H21BrN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3
    • InChI Key: INSZNDWNMJKBRT-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CCCC)(=O)=O)=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 436.04563g/mol
  • Monoisotopic Mass: 436.04563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Predicted)
  • Boiling Point: 627.7±65.0 °C(Predicted)
  • pka: 8.70±0.20(Predicted)

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Professional Introduction to 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 951573-18-5)

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 951573-18-5, represents a fusion of benzene sulfonamide and tetrahydroquinoline moieties, making it a promising candidate for various biological and chemical applications. The presence of a bromine substituent and a specific tetrahydroquinoline scaffold enhances its potential utility in medicinal chemistry.

The structure of this compound is characterized by a benzene ring substituted with a sulfonamide group at the 1-position and a bromine atom at the 4-position. The core of the molecule is the 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline ring system, which is known for its pharmacological properties. This tetrahydroquinoline moiety is particularly interesting due to its ability to interact with biological targets in a manner that can modulate various cellular processes. The sulfonamide group not only contributes to the compound's solubility but also serves as a key pharmacophore for binding to biological receptors.

In recent years, there has been a surge in research focused on developing novel compounds that incorporate tetrahydroquinoline derivatives. These derivatives have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The specific modification of the tetrahydroquinoline ring with substituents such as the butyl group and the oxo group enhances its binding affinity to target proteins and enzymes. This has led to increased interest in exploring the therapeutic potential of compounds like 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide.

The sulfonamide functional group is another critical feature of this compound that contributes to its pharmacological activity. Sulfonamides are well-known for their antimicrobial properties and have been widely used in antibiotics and anti-inflammatory drugs. The incorporation of a sulfonamide group into the tetrahydroquinoline framework in this compound suggests that it may exhibit similar properties while also targeting additional biological pathways. This dual functionality makes it an attractive candidate for further investigation.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between small molecules and biological targets. In the case of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, these techniques have been used to predict its binding affinity to various enzymes and receptors. The results suggest that this compound may interact with targets involved in cancer cell proliferation and apoptosis.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the bromine atom at the 4-position of the benzene ring is particularly critical and must be performed under conditions that prevent unwanted side reactions. Similarly, the attachment of the sulfonamide group requires careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce complex molecules like this one with greater efficiency and precision.

The potential applications of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide extend beyond traditional pharmaceuticals. Its unique structure makes it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, its ability to interact with biological targets suggests that it may be useful in developing new diagnostic tools and imaging agents.

In conclusion, 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 951573-18-5) is a promising compound with significant potential in pharmaceutical research. Its unique structure combines a benzene sulfonamide moiety with a tetrahydroquinoline scaffold, making it an attractive candidate for further investigation. Recent advances in computational modeling and synthetic chemistry have enhanced our ability to explore its biological activity and develop novel therapeutics based on its structure.

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